

In-Depth Technical Guide: Methyl 1-Cbz-3-methylpiperidine-3-carboxylate

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Compound of Interest

Compound Name: Methyl 1-Cbz-3-methylpiperidine-3-carboxylate

Cat. No.: B599494

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **Methyl 1-Cbz-3-methylpiperidine-3-carboxylate**, a key intermediate in the synthesis of various pharmaceutical compounds. This document details its chemical and physical properties, provides a meticulously outlined experimental protocol for its synthesis, and includes relevant spectral data. A workflow diagram of the synthesis is also presented to facilitate a clear understanding of the process.

Compound Identification

Identifier	Value
Chemical Name	Methyl 1-(benzyloxycarbonyl)-3-methylpiperidine-3-carboxylate
Common Name	Methyl 1-Cbz-3-methylpiperidine-3-carboxylate
CAS Number	174543-82-9[1]
Molecular Formula	C ₁₆ H ₂₁ NO ₄ [1]
Molecular Weight	291.34 g/mol [1]

Physicochemical Data

Quantitative data for the target compound is not readily available in the public domain.

However, properties of the closely related precursor, 1-N-Cbz-3-methylpiperidine-3-carboxylic acid, are provided below for reference.

Property	Value
Boiling Point	440.3 ± 45.0 °C (Predicted)
Density	1.224 g/cm ³ (Predicted)
pKa	4.52 ± 0.20 (Predicted)

Experimental Protocol: Synthesis of Methyl 1-Cbz-3-methylpiperidine-3-carboxylate

The following protocol is adapted from the procedure described in Tetrahedron Letters, 1996, 37(8), 1297-1300. This synthesis involves the esterification of 1-Cbz-3-methylpiperidine-3-carboxylic acid.

Materials:

- 1-Cbz-3-methylpiperidine-3-carboxylic acid
- Methanol (MeOH)
- Boron trifluoride diethyl etherate (BF₃·OEt₂)
- Diethyl ether (Et₂O)
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Brine
- Anhydrous magnesium sulfate (MgSO₄)
- Standard laboratory glassware and stirring apparatus

- Rotary evaporator

Procedure:

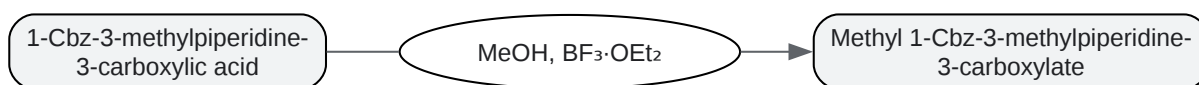
- A solution of 1-Cbz-3-methylpiperidine-3-carboxylic acid (1.0 equivalent) in methanol is prepared in a round-bottom flask equipped with a magnetic stirrer.
- The solution is cooled in an ice bath to 0 °C.
- Boron trifluoride diethyl etherate (BF₃·OEt₂) (1.2 equivalents) is added dropwise to the stirred solution.
- The reaction mixture is allowed to warm to room temperature and is stirred for 12-16 hours.
- Upon completion of the reaction (monitored by TLC), the mixture is concentrated under reduced pressure using a rotary evaporator to remove the excess methanol.
- The residue is redissolved in diethyl ether and washed sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
- The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo to yield the crude product.
- The crude product can be purified by flash column chromatography on silica gel to afford the pure **Methyl 1-Cbz-3-methylpiperidine-3-carboxylate**.

Yield:

- A yield of approximately 96% has been reported for this transformation.

Synthetic Workflow

The synthesis of **Methyl 1-Cbz-3-methylpiperidine-3-carboxylate** from its corresponding carboxylic acid is a straightforward esterification reaction. The workflow is depicted below.



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Caption: Synthesis of the target compound via esterification.

Spectral Data

Detailed spectral data (^1H NMR, ^{13}C NMR, IR, MS) for **Methyl 1-Cbz-3-methylpiperidine-3-carboxylate** is not explicitly available in the cited literature. Researchers are advised to perform their own spectral analysis for characterization upon synthesis.

Applications in Research and Development

Piperidine derivatives are crucial scaffolds in medicinal chemistry due to their presence in a wide array of natural products and synthetic drugs. The Cbz-protected methyl ester, **Methyl 1-Cbz-3-methylpiperidine-3-carboxylate**, serves as a versatile building block for the synthesis of more complex molecules. The Cbz protecting group can be readily removed under hydrogenolysis conditions, and the methyl ester can be hydrolyzed or converted to other functional groups, allowing for further chemical modifications. This makes it a valuable starting material for the development of novel therapeutics.

Safety Information

A comprehensive safety data sheet (SDS) is not publicly available for this specific compound. Standard laboratory safety precautions should be taken when handling this chemical. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. The synthesis should be carried out in a well-ventilated fume hood. For detailed safety information on the reagents used in the synthesis, please refer to their respective SDS.

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References

- 1. pubs.acs.org [pubs.acs.org]

- To cite this document: BenchChem. [In-Depth Technical Guide: Methyl 1-Cbz-3-methylpiperidine-3-carboxylate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b599494#cas-number-for-methyl-1-cbz-3-methylpiperidine-3-carboxylate]

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